molecular formula C8H14ClN3O2 B612957 N-Me-His-Ome HCl CAS No. 118384-75-1

N-Me-His-Ome HCl

Cat. No.: B612957
CAS No.: 118384-75-1
M. Wt: 219.67
InChI Key: WMEMVRNBUHETIW-FJXQXJEOSA-N
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Description

N-Methyl-L-histidine methyl ester hydrochloride, commonly referred to as N-Me-His-Ome HCl, is a derivative of the amino acid histidine. This compound is characterized by the presence of a methyl group attached to the nitrogen atom of the histidine side chain and a methyl ester group at the carboxyl terminus. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-L-histidine methyl ester hydrochloride typically involves the methylation of histidine followed by esterification. The process can be summarized as follows:

Industrial Production Methods

Industrial production of N-Methyl-L-histidine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-L-histidine methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Methyl-L-histidine methyl ester hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-L-histidine methyl ester hydrochloride involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-L-histidine methyl ester hydrochloride is unique due to the presence of both the methyl group on the nitrogen atom and the methyl ester group. This dual modification enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

methyl (2S)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c1-9-7(8(12)13-2)3-6-4-10-5-11-6;/h4-5,7,9H,3H2,1-2H3,(H,10,11);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEMVRNBUHETIW-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CN=CN1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CC1=CN=CN1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718492
Record name Methyl N-methyl-L-histidinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118384-75-1
Record name Methyl N-methyl-L-histidinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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